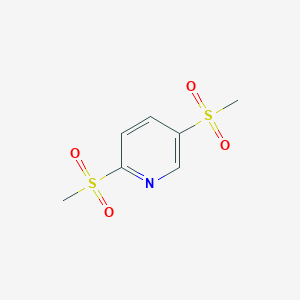

2,5-Bis(methylsulfonyl)pyridine

Description

Propriétés

Numéro CAS |

85330-63-8 |

|---|---|

Formule moléculaire |

C7H9NO4S2 |

Poids moléculaire |

235.3 g/mol |

Nom IUPAC |

2,5-bis(methylsulfonyl)pyridine |

InChI |

InChI=1S/C7H9NO4S2/c1-13(9,10)6-3-4-7(8-5-6)14(2,11)12/h3-5H,1-2H3 |

Clé InChI |

IBEOGICJOHYRCR-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Positional Isomers: 3,5-Bis(methylsulfonyl)pyridine

The positional isomer 3,5-bis(methylsulfonyl)pyridine (CAS: 91164-64-6) differs in the placement of sulfonyl groups (3- and 5-positions instead of 2- and 5-). For instance, the 3,5-isomer may exhibit reduced symmetry compared to the 2,5-derivative, influencing crystallinity or melting behavior.

Alkyl Chain Variants: 2,5-Bis(ethylsulfonyl)pyridine

2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) replaces methyl groups with ethyl (-SO₂CH₂CH₃), increasing molecular weight (263.33 g/mol vs. 235.28 g/mol for the methyl variant) and lipophilicity. This substitution raises the predicted melting point (148–150°C) compared to the methyl derivative, though exact data for the latter is unavailable. The ethyl groups may also reduce aqueous solubility due to enhanced hydrophobic interactions .

Aromatic Substituents: 2,5-Bis(3,5-difluorophenyl)pyridine

2,5-Bis(3,5-difluorophenyl)pyridine (CAS: 1627313-24-9) substitutes sulfonyl groups with fluorinated aryl rings. Its molecular weight (221.02 g/mol) is lower than sulfonyl derivatives, but its extended aromatic system could increase thermal stability .

Heterocyclic Sulfonyl Derivatives

Compounds like 5-[bis(methylsulfonyl)methyl]-1,3-dimethylbarbituric acid () demonstrate sulfonyl groups integrated into pyrimidine rings. The envelope conformation of the pyrimidine core and hydrogen-bonding capacity (via C–H⋯O interactions) contrast with the planar pyridine ring, affecting crystal packing and solubility. Such structural differences highlight the role of the heterocyclic core in modulating properties .

Structural and Property Comparison Table

Key Research Findings and Trends

Electronic Effects : Sulfonyl groups in 2,5-positions create a highly electron-deficient pyridine ring, favoring nucleophilic aromatic substitution or coordination chemistry. This contrasts with 3,5-isomers, where substituent positioning may sterically hinder reactions .

Biological Relevance : While sulfonylhydrazine prodrugs (e.g., 101M in ) show anticancer activity, this compound’s bioactivity remains unexplored in the provided evidence. Its ethyl variant’s higher lipophilicity could enhance blood-brain barrier penetration, akin to 101M .

Q & A

Q. What are the common synthetic routes for preparing 2,5-Bis(methylsulfonyl)pyridine, and what experimental conditions are critical for success?

The synthesis of this compound typically involves sulfonylation of pyridine derivatives. A key step is the controlled introduction of methylsulfonyl groups at the 2- and 5-positions. Anhydrous conditions are critical to prevent hydrolysis of intermediates, as seen in analogous pyridine sulfonylation reactions . Catalysts such as Pd(PPh₃)₄ for cross-coupling reactions or SO₃·DMF complexes for sulfonation may be employed. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane.

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Routine characterization includes:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and methylsulfonyl group integration .

- Infrared spectroscopy (IR) to identify S=O stretching vibrations (~1350–1150 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure, as demonstrated for related sulfonylpyridine derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic due to its sulfonyl groups. Storage in desiccators under inert gas (N₂/Ar) at –20°C is recommended. Degradation under prolonged exposure to light or moisture may yield sulfonic acid derivatives, detectable via HPLC-UV/Vis .

Advanced Research Questions

Q. How do the methylsulfonyl groups influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

The sulfonyl groups act as weak Lewis bases, enabling coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form MOFs. The rigidity of the pyridine core and sulfonyl electron-withdrawing effects stabilize metal centers, as observed in analogous pyridine-based ligands . Synchrotron X-ray absorption spectroscopy (XAS) and DFT calculations can elucidate bonding modes and electronic effects .

Q. What computational methods are used to predict the electronic and nonlinear optical (NLO) properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability. For NLO properties, time-dependent DFT (TD-DFT) models electronic transitions, validated against UV-Vis and fluorescence spectra .

Q. How do steric and electronic effects of the methylsulfonyl groups impact regioselectivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl groups activate the pyridine ring toward nucleophilic attack at the 3- and 4-positions, while steric hindrance at the 2- and 5-positions directs reactivity. Kinetic studies using Hammett plots or competition experiments with substituted pyridines quantify these effects .

Q. What role does this compound play in designing enzyme inhibitors, and how are binding interactions validated?

The compound’s sulfonyl groups mimic phosphate moieties in enzyme active sites (e.g., kinases). Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) measure binding affinity (Kd), while molecular docking (AutoDock Vina) predicts binding poses .

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

SC-XRD reveals envelope conformations in pyridine rings with sulfonyl-substituted carbons as "flaps." Discrepancies between computational and experimental data (e.g., torsion angles) are reconciled via Hirshfeld surface analysis and energy frameworks in CrystalExplorer .

Methodological Notes

- Contradiction Management : Conflicting reactivity data may arise from solvent polarity or catalyst batch variations. Control experiments with standardized reagents (e.g., Aldrich) and reproducibility protocols are critical .

- Advanced Techniques : Synchrotron XRD and in-situ IR spectroscopy are recommended for real-time monitoring of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.